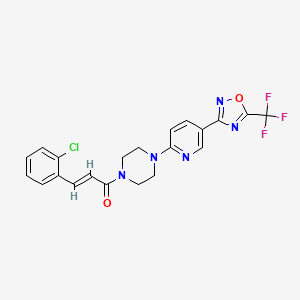

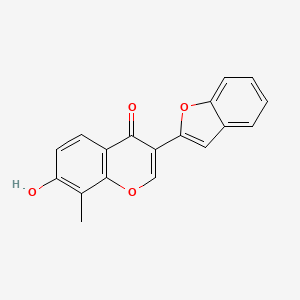

![molecular formula C12H15NO2 B2495429 8-甲氧基-1-甲基-1,3,4,5-四氢苯并[d]氮杂环庚烷-2-酮 CAS No. 849663-11-2](/img/structure/B2495429.png)

8-甲氧基-1-甲基-1,3,4,5-四氢苯并[d]氮杂环庚烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzazepine derivatives, including structures similar to 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one, involves multiple steps, including condensation reactions, reductive cleavage, and cyclization processes. For instance, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was prepared through a condensation reaction from specific dione and O-methylhydroxylamine, showcasing the methodological diversity in synthesizing benzazepine compounds (Ihnatenko, Jones, & Kunick, 2021).

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is characterized by X-ray crystallography, which reveals the configuration of double bonds and the planarity of the molecular skeleton. For example, the molecular structure of 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine was determined to belong to the orthorhombic space group, indicating the detailed structural aspects of these compounds (Denne & Mackay, 1972).

Chemical Reactions and Properties

Benzazepine derivatives undergo various chemical reactions, including bromination, cyclization, and alkylation, to produce a range of compounds with diverse properties. The synthesis pathways involve multiple steps, such as converting bromo-compounds and synthesizing analogues through improved methods (Carpenter, Peesapati, & Proctor, 1979).

科学研究应用

合成和结构分析

- 合成途径: 一项研究详细介绍了通过缩合反应制备类似化合物的过程,展示了对氮杂环衍生物的合成途径的多样性,这对设计具有期望生物活性的化合物可能是至关重要的(Ihnatenko, Jones, & Kunick, 2021)。

- 结构表征: 对相关化合物的晶体和分子结构进行了阐明,提供了关于氮杂环中键交替和π-电子离域化的见解,这对于理解8-甲氧基-1-甲基-1,3,4,5-四氢苯并[d]氮杂环-2-酮的化学行为可能是至关重要的(Denne & Mackay, 1972)。

药理潜力

- NMDA受体拮抗作用: 苯并氮杂环衍生物已被研究其作为NR2B选择性NMDA受体拮抗剂的潜力。这表明8-甲氧基-1-甲基衍生物可能被探索用于神经学应用,如治疗神经退行性疾病或作为镇痛剂(Tewes et al., 2010)。

- 多巴胺活性: 对苯并氮杂环衍生物的研究还揭示了它们的多巴胺活性,暗示了在治疗与多巴胺失调相关的疾病,如帕金森病或精神分裂症中的潜在应用(Pfeiffer et al., 1982)。

化学性质和反应

- 环加成反应: 对具有带有电子吸引基团的共轭双键的氮杂环和二氮杂环的研究显示了复杂的环加成反应,表明了一种丰富的化学,可以用于创造具有特定功能的新化合物(Saito, Iida, & Mukai, 1984)。

属性

IUPAC Name |

7-methoxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCVUAUNVLGJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCNC1=O)C=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

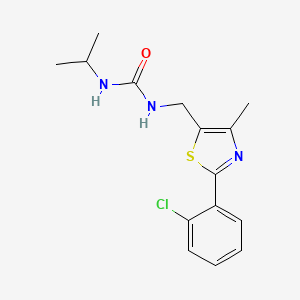

![2-[[(2S,3R)-2-(4-Chloro-3-fluorophenyl)oxolan-3-yl]amino]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2495346.png)

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)

![[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B2495348.png)

![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)

![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)